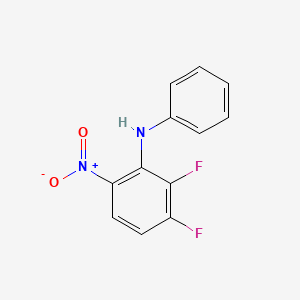

2,3-difluoro-6-nitro-N-phenylaniline

Übersicht

Beschreibung

2,3-difluoro-6-nitro-N-phenylaniline is a useful research compound. Its molecular formula is C12H8F2N2O2 and its molecular weight is 250.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2,3-Difluoro-6-nitro-N-phenylaniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of two fluorine atoms and a nitro group on the phenyl ring, is being investigated for its effects on various biological systems, including antimicrobial and anticancer properties.

- Chemical Formula : C12H10F2N2O2

- CAS Number : 1393178-31-8

- Molecular Weight : 252.22 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules such as proteins and DNA.

Key Mechanisms:

- Enzyme Inhibition : This compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Cell Signaling Modulation : It may modulate signaling pathways that are crucial for cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest its efficacy against certain bacterial strains by disrupting cell wall synthesis.

Anticancer Activity

A study investigating the cytotoxic effects of this compound on cancer cell lines revealed significant inhibition of cell growth, particularly in leukemia and breast cancer models. The compound exhibited an IC50 value of approximately 20 µM against MV4-11 acute myeloid leukemia cells.

| Cell Line | IC50 (µM) |

|---|---|

| MV4-11 | 20 |

| MCF-7 | 25 |

| HeLa | 30 |

Antimicrobial Activity

In vitro assays demonstrated that this compound showed antimicrobial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

Case Studies

-

Case Study on Anticancer Effects :

A research study conducted on the effects of this compound on human cancer cell lines indicated that it induces apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating DNA fragmentation. -

Case Study on Antibacterial Properties :

In a laboratory setting, the compound was tested against various bacterial strains using disk diffusion methods. The results indicated a clear zone of inhibition, suggesting effective antibacterial action.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate solubility in organic solvents and potential for oral bioavailability. Studies suggest it undergoes hepatic metabolism with a half-life suitable for therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Applications

The incorporation of fluorine into drug molecules often enhances their pharmacological properties. 2,3-Difluoro-6-nitro-N-phenylaniline has been investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.

- Enzyme Inhibition : Research indicates that fluorinated phenylalanines can act as enzyme inhibitors, which is crucial in drug design for targeting specific biological pathways . For instance, studies have shown that the introduction of difluorinated motifs can improve the stability and efficacy of peptide-based drugs.

- Anticancer Activity : There are indications that derivatives of 2,3-difluoroanilines exhibit cytotoxic effects against certain cancer cell lines. The nitro group enhances the electron-withdrawing character of the molecule, potentially increasing its reactivity towards biological targets .

Materials Science

Polymer Chemistry

The unique properties of this compound make it suitable for use in advanced materials:

- Fluorinated Polymers : This compound can serve as a building block in the synthesis of fluorinated polymers with enhanced thermal and chemical stability. Its incorporation into polymer matrices can lead to materials with improved hydrophobicity and resistance to solvents .

Synthetic Intermediates

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate for synthesizing more complex molecules:

- Synthesis of Fluorinated Amino Acids : The compound can be employed in the synthesis of fluorinated amino acids through various coupling reactions. For example, coupling reactions involving this compound have yielded significant results in producing fluorinated phenylalanines with potential therapeutic applications .

Case Study: Synthesis and Application in Drug Development

A study published in the Beilstein Journal highlighted the synthesis of various fluorinated phenylalanines and their application as potential enzyme inhibitors. The research demonstrated that introducing difluoro groups significantly improved the binding affinity to target enzymes compared to non-fluorinated analogs .

| Compound | Synthesis Method | Yield | Application |

|---|---|---|---|

| This compound | Coupling with iodoaniline | 75% | Anticancer agent |

| Fluorinated Phenylalanine Derivative | Pd-catalyzed cross-coupling | 70% | Enzyme inhibitor |

Data Table: Properties and Safety Profile

The safety profile of this compound indicates it is harmful if swallowed or in contact with skin, necessitating careful handling during research and application.

| Hazard Classification | Description |

|---|---|

| Acute Tox. 4 | Harmful if swallowed |

| Skin Irrit. 2 | Causes skin irritation |

| Eye Irrit. 2 | Causes serious eye irritation |

Eigenschaften

IUPAC Name |

2,3-difluoro-6-nitro-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2N2O2/c13-9-6-7-10(16(17)18)12(11(9)14)15-8-4-2-1-3-5-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIVIJFKGLNRMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC(=C2F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.